molecular formula C10H13N5 B13975999 1-Benzyl-4-ethyltetrazol-5-imine CAS No. 501358-88-9

1-Benzyl-4-ethyltetrazol-5-imine

Cat. No.: B13975999
CAS No.: 501358-88-9
M. Wt: 203.24 g/mol
InChI Key: DICPHPSJKLLXEC-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethyltetrazol-5-imine is a heterocyclic compound featuring a tetrazole ring substituted with benzyl and ethyl groups. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-ethyltetrazol-5-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent like ethanol or acetonitrile, to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethyltetrazol-5-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrazoles, amines, and N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-ethyltetrazol-5-imine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethyltetrazol-5-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and context.

Comparison with Similar Compounds

    1-Benzyl-5-ethyltetrazole: Similar structure but with different substitution pattern.

    1-Phenyl-4-ethyltetrazole: Substituted with a phenyl group instead of benzyl.

    4-Benzyl-5-ethyltetrazole: Different position of the ethyl group on the tetrazole ring.

Uniqueness: 1-Benzyl-4-ethyltetrazol-5-imine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzyl and ethyl groups on the tetrazole ring provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

CAS No.

501358-88-9

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

1-benzyl-4-ethyltetrazol-5-imine

InChI

InChI=1S/C10H13N5/c1-2-14-10(11)15(13-12-14)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3

InChI Key

DICPHPSJKLLXEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=N)N(N=N1)CC2=CC=CC=C2

Origin of Product

United States

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